Adrenosterone
Overview
Description
Adrenosterone, also known as Reichstein’s substance G, 11-ketoandrostenedione (11-KA4), 11-oxoandrostenedione (11-OXO), and androst-4-ene-3,11,17-trione, is a steroid hormone with an extremely weak androgenic effect. It is an intermediate/prohormone of 11-ketotestosterone . It was first isolated in 1936 from the adrenal cortex by Tadeus Reichstein at the Pharmaceutical Institute in the University of Basel .
Synthesis Analysis
The synthesis of Adrenosterone involves several steps. A study by Thomas Piper et al. discusses the use of 11-ketotestosterone as a target analyte for Adrenosterone administration in doping controls . Another study discusses the strategies in steroids synthesis .
Molecular Structure Analysis
The molecular formula of Adrenosterone is C19H24O3 and its molecular weight is 300.40 g/mol .
Chemical Reactions Analysis
Adrenosterone is involved in various chemical reactions. It is thought to be a competitive selective 11βHSD1 inhibitor, which is responsible for the activation of cortisol from cortisone .
Physical And Chemical Properties Analysis
Adrenosterone has a molar mass of 300.39 g/mol. Its melting point is 222 °C (432 °F; 495 K) .
Relevant Papers
Several papers have been published on Adrenosterone. Some of them include “Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls” by Thomas Piper et al. , and “Strategies in Steroids Synthesis” which discusses the synthesis of Adrenosterone .
Scientific Research Applications
-
Entomopathogenic Fungi Research
- Field : Environmental Science and Bio/Technology .
- Application : Adrenosterone is used in the study of entomopathogenic fungi (EPF), which are microorganisms that cause fatal diseases of arthropods . These fungi produce numerous secondary metabolites, including adrenosterone .
- Method : One of the strains of these fungi, I. farinosa KCh KW1.1, transformed adrenosterone to mono or dihydroxy derivatives with a high yield and stereoselectivity .
- Results : The study provided insights into the capacity of EPF to remove toxic contaminants and the potential use of their secondary metabolites in medicine or as antimicrobial agents .
-
Anti-Doping Research
- Field : Sports Medicine .
- Application : Adrenosterone (Androst-4-ene-3,11,17-trione, 11OXO) is prohibited in sports according to the Prohibited List of the World Anti-Doping Agency . The administration of 11OXO may be detected by monitoring the urinary concentrations of its main human metabolites .
- Method : Gas chromatography coupled to isotope ratio mass spectrometry was employed to investigate the carbon isotope ratios (CIRs) of selected steroids . The developed protocols for 11-oxo-testosterone (KT), a metabolite of 11OXO, have been tested to detect the administration of 11OXO after a single oral dose of 100 mg .
- Results : The research aims to enhance the analytical approach for detecting the administration of Adrenosterone in anti-doping efforts . The suggested threshold for KT is proposed to be 130 ng/mL .
-
Doping Control
- Field : Sports Medicine .
- Application : Adrenosterone (11OXO) is prohibited in sports according to the World Anti-Doping Agency . The administration of 11OXO may be detected by monitoring the urinary concentrations of its main human metabolites .
- Method : A comprehensive study was conducted involving a number of analytical techniques . The study reassessed established thresholds for urinary metabolites and suggested the use of 11-ketotestosterone (KT) as an indicator of 11OXO administration .
- Results : The study offers significant contributions to doping control methodologies . A urinary concentration threshold of 130 ng/mL for KT was proposed, which aids in effectively identifying suspicious samples .
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Adrenarche Research
- Field : Endocrinology .
- Application : Adrenosterone is used in the study of adrenarche and premature adrenarche . Adrenarche refers to the rise of dehydroepiandrosterone sulfate (DHEA-S) associated with the development of a functional adrenal zona reticularis .
- Method : Mass spectrometry was used to measure 19 steroids including the 11-oxygenated derivatives of testosterone in sera obtained from girls with premature adrenarche and age-matched girls .
- Results : The study found that 11-ketotestosterone (11KT) is the dominant bioactive androgen in children during adrenarche and premature adrenarche . Its androgenic capacity suggests that it may be responsible for the phenotypic changes seen in these phenomena .
-
Dietary Supplement
- Field : Nutrition and Fitness .
- Application : Adrenosterone is sold as a dietary supplement since 2007 as a fat loss and muscle gaining supplement .
- Method : It is thought to be a competitive selective 11βHSD1 inhibitor, which is responsible for activation of cortisol from cortisone .
- Results : By preventing muscle breakdown, it contributes to a majority of its effects .
- Steroidomic Approach in Adrenal and Androgenic Dysfunctions
- Field : Endocrinology .
- Application : Adrenosterone (Androst-4-ene-3,11,17-trione, 11OXO) is used in the study of adrenal and androgenic dysfunctions . It is an intermediate/prohormone of 11-ketotestosterone .
- Method : The study involved a number of analytical techniques . The manuscript is devoted to the improvement of the doping control system and proposes 11-oxo-testosterone (KT) as a reliable marker of adrenosterone (11OXO) administration .
- Results : The comprehensive and impressive study involving a number of analytical techniques . The obtained results are clearly presented and properly justified .
properties
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-IRIMSJTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020915, DTXSID801019311 | |
Record name | (+/-)-Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adrenosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Adrenosterone | |
CAS RN |
382-45-6, 911474-75-4, 82043-34-3 | |
Record name | Adrenosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrenosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Androstene-3,11,17-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADRENOSTERONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (+/-)-Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androst-4-ene-3,11,17-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADRENOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Adrenosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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